5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid”, there are related compounds that have been synthesized. For instance, the synthesis of a key intermediate in the preparation of zolazepam, a compound with a similar pyrazole structure, has been reconsidered . The process involved acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .
Scientific Research Applications
Aurora Kinase Inhibitor
The compound's utility extends into cancer treatment research as an Aurora kinase inhibitor. It forms part of a group that potentially inhibits Aurora A, a kinase implicated in cancer cell proliferation. This action underlines the compound's significance in the development of targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
Synthetic derivatives of the compound have shown promising antimicrobial activities. Novel Schiff bases synthesized from related pyrazole carboxaldehyde derivatives exhibited significant in vitro antimicrobial effectiveness, indicating the potential for developing new antimicrobial agents from this chemical framework (Divyaraj Puthran et al., 2019).
Antiglaucoma Activity
Derivatives of 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, particularly pyrazole carboxylic acid derivatives, have been synthesized and evaluated for their antiglaucoma activity. These derivatives were more potent inhibitors of carbonic anhydrase isoenzymes than acetazolamide, a standard antiglaucoma drug, suggesting their potential utility in treating glaucoma (R. Kasımoğulları et al., 2010).
Cytotoxic Activity
Studies on novel pyrazole derivatives have highlighted their cytotoxic activity against various human cancer cell lines. The research on pyrazolo[1,5-a]pyrimidines and related Schiff bases demonstrated their potential in cancer therapy due to significant inhibitory effects on colon, lung, breast, and liver cancer cells, contributing to the exploration of new chemotherapeutic agents (Ashraf S. Hassan et al., 2015).
Heterocyclic Dyes
The application of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a related compound, in the synthesis of heterocyclic dyes showcases the broader chemical utility of such structures. These dyes exhibit varying absorption properties based on the substituent effects, indicating their potential use in dyeing and coloration technologies (T. Tao et al., 2019).
Mechanism of Action
Mode of Action
The specific interactions of this compound with its targets would depend on the chemical structure and the nature of the target .
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets. The downstream effects would also vary based on the nature of these pathways .
Result of Action
The effects would depend on the specific targets of the compound and the nature of its interaction with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Properties
IUPAC Name |
5-amino-1-(4-chloro-2-fluorophenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNZMRALIODYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C(=C(C=N2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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